![molecular formula C13H14N2O3S B14733292 Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate CAS No. 5268-66-6](/img/structure/B14733292.png)
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes an ethyl ester group, a benzimidazole ring, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole coreThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are common.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used in the presence of bases or acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate
- Ethyl 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetate
- Ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is unique due to its combination of the benzimidazole ring and the ethyl ester group, which provides a balance of hydrophilic and lipophilic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Propiedades
Número CAS |
5268-66-6 |
|---|---|
Fórmula molecular |
C13H14N2O3S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)11(8(2)16)19-13-14-9-6-4-5-7-10(9)15-13/h4-7,11H,3H2,1-2H3,(H,14,15) |
Clave InChI |
JCBDJXPAGBZJFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




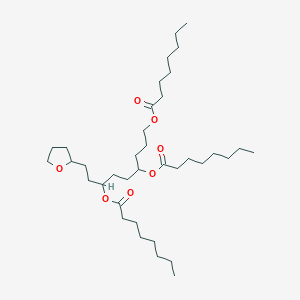
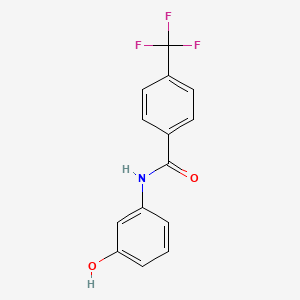
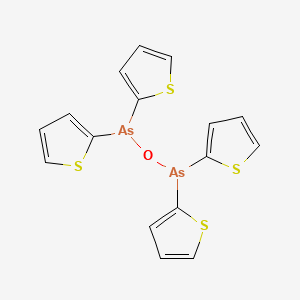
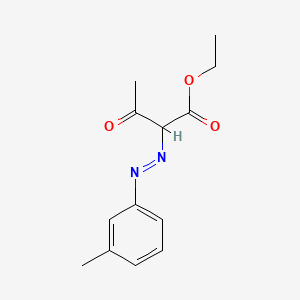
![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
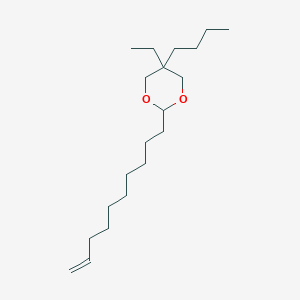
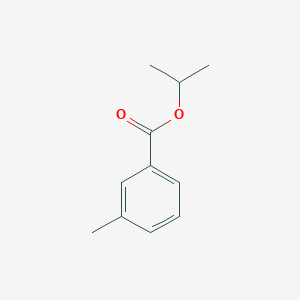
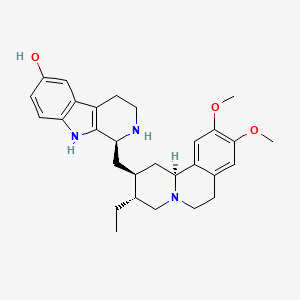
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

